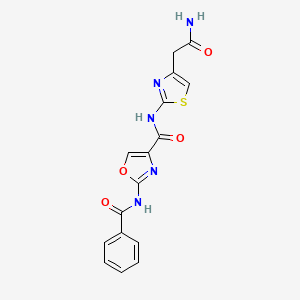

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-benzamido-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4S/c17-12(22)6-10-8-26-16(18-10)21-14(24)11-7-25-15(19-11)20-13(23)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,17,22)(H,18,21,24)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKHXTQIJWJONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the precise control of reaction parameters and the efficient production of the compound in large quantities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl)acetamide: Shares a similar thiazole structure but differs in the oxazole and benzamido groups.

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1H-indazole-3-carboxamide: Contains an indazole ring instead of an oxazole ring.

Uniqueness

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide is unique due to its specific combination of thiazole, oxazole, and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and other metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an oxazole moiety, and a carboxamide group, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 372.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit mechanisms that may include:

- Inhibition of ER Stress : Compounds with similar scaffolds have shown protective effects against endoplasmic reticulum (ER) stress-induced cell death, particularly in pancreatic β-cells. This is crucial for developing treatments for Type 2 diabetes, as ER stress is a significant factor in β-cell dysfunction .

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that certain thiazole-containing compounds exhibit activity against various bacterial strains, suggesting that this compound may possess similar traits .

- Anticonvulsant Properties : Some thiazole derivatives have been reported to display anticonvulsant activity, indicating a potential role in neurological disorders .

Efficacy Against ER Stress

A recent study highlighted the efficacy of thiazole derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. The compound exhibited a maximal activity with an EC50 value at 0.1 ± 0.01 μM, showcasing its potential as a therapeutic agent for diabetes management .

Antimicrobial Testing

In vitro studies have shown that certain thiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics like norfloxacin. This suggests that this compound may also have application in treating bacterial infections .

Case Studies

- Diabetes Treatment : A case study involving diabetic models demonstrated that compounds similar to this compound significantly improved β-cell viability under stress conditions, indicating their potential for clinical application in diabetes therapy .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results showed promising activity, supporting the hypothesis that these compounds could be developed into new antibiotics .

Data Summary

| Compound | Target Activity | EC50 (μM) | Maximal Activity (%) |

|---|---|---|---|

| This compound | β-cell protection from ER stress | 0.1 ± 0.01 | 100 |

| Thiazole Derivative A | Antibacterial (Staphylococcus epidermidis) | Not specified | Comparable to norfloxacin |

| Thiazole Derivative B | Anticonvulsant activity | Not specified | High efficacy observed |

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and characterizing N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide?

Methodological Answer:

- Synthesis: Multi-step organic reactions are typically employed, starting with condensation of thiazole precursors with benzamide derivatives. Key steps include amide bond formation, cyclization, and functional group protection/deprotection (e.g., tert-butyl carbamate in intermediates) .

- Characterization:

- NMR Spectroscopy: Confirm regiochemistry of the thiazole ring and benzamide substituents via H and C NMR .

- HPLC: Assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the oxazole or thiazole rings) .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Stability under reflux conditions (e.g., in ethanol or DMF) should also be tested for synthesis optimization .

What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values can be compared to cisplatin or doxorubicin controls .

- Anti-inflammatory Potential: Assess inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via disk diffusion assays .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogues with modified benzamide (e.g., nitro, methoxy) or thiazole (e.g., methyl, chloro) groups. Compare bioactivity to identify critical pharmacophores .

- Bioisosteric Replacement: Replace the oxazole ring with isoxazole or pyridine moieties to enhance metabolic stability .

- Data Analysis: Use IC clustering and 3D-QSAR models to correlate structural features with activity .

What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics:

- ADME Profiling: Administer orally or intravenously in rodents; measure plasma concentration via LC-MS/MS. Calculate bioavailability, , and clearance .

- Toxicity:

- Acute Toxicity: Dose escalation in mice (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

- Genotoxicity: Ames test for mutagenicity and comet assay for DNA damage .

How can contradictory data on biological activity be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate assays in independent labs using standardized protocols (e.g., same cell passage number, serum batch) .

- Mechanistic Studies: Use RNA-seq or proteomics to identify off-target effects (e.g., kinase inhibition vs. DNA intercalation) .

- Meta-Analysis: Pool data from multiple studies to identify trends obscured by small sample sizes .

What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., EGFR, COX-2). Validate with mutagenesis studies .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and water-mediated interactions .

- Free Energy Calculations: Calculate binding affinities via MM-PBSA/GBSA methods .

What strategies improve its solubility and bioavailability?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles; characterize size (DLS) and drug release (dialysis) .

- Prodrug Design: Introduce ester or phosphate groups cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.